N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6-7(5-12-14-6)4-10-9(13)8-2-3-11-15-8/h2-3,5H,4H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTHCRWLRRCCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=NO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. Microwave-assisted synthesis has been reported to reduce reaction times significantly, making it a viable option for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide exhibits promising anticancer properties. A study demonstrated its effectiveness against several cancer cell lines, showing significant cytotoxicity with IC50 values in the micromolar range. For instance, compounds derived from this structure were tested against human breast cancer cell lines (MCF-7) and showed a dose-dependent decrease in cell viability .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the disruption of cellular processes related to DNA replication and cell cycle regulation. Flow cytometry analyses revealed that treated cells exhibited an arrest in the G0-G1 phase of the cell cycle .
Neuropharmacological Applications
Anxiolytic and Antidepressant Effects
this compound has been investigated for its potential anxiolytic and antidepressant properties. Preclinical studies suggest that it may modulate neurotransmitter systems involved in mood regulation, providing a basis for further exploration in treating anxiety disorders .
Antimicrobial Properties
Broad-Spectrum Activity
This compound has also shown broad-spectrum antimicrobial activity against various bacterial strains. In vitro studies indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent.
Data Tables
The following table summarizes the biological activities of this compound based on various studies:
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value | Reference Year |
|---|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | Inhibition | MIC = 64 µg/mL | 2024 |
| Anxiolytic | Animal models | Behavioral changes | Not specified | 2020 |
Study on Anticancer Activity (2023)
Objective: Evaluate the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Study on Antimicrobial Efficacy (2024)
Objective: Assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Study on Anxiolytic Effects (2020)
Objective: Investigate the potential anxiolytic effects in animal models.
Findings: Behavioral tests indicated a reduction in anxiety-like behaviors compared to control groups.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic/Scaffold Moieties
N-[[4-(4-Methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (SSAA09E2)
- Structural Difference : The benzyl group in SSAA09E2 is substituted with a 4-methylpiperazine ring instead of the 5-methyl-1,2-oxazol-4-yl group in the target compound.
- Functional Impact :
- The piperazine moiety enhances solubility due to its basic nitrogen but may reduce blood-brain barrier penetration.
- In COVID-19 research, SSAA09E2 demonstrated binding to viral proteases via its carboxamide and piperazine groups, whereas the target compound’s oxazole-methyl group may prioritize hydrophobic interactions .
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide ()
- Structural Difference : A 5-methylisoxazole core with dual chloro-substituted aryl groups.
- Functional Impact: Chlorine atoms increase lipophilicity and metabolic stability but may introduce hepatotoxicity risks. The isoxazole ring (vs.
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide ()
- Structural Difference : Nitro and phenyl substituents on the oxazole and aryl rings.
- The phenyl group may improve binding to aromatic residues in enzyme active sites .
Heterocyclic Scaffold Modifications
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()
- Structural Difference : Incorporates a 1,3-thiazole and 1,2,4-oxadiazole scaffold.
- Functional Impact :
N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide ()
- Structural Difference : An acetylated phenyl group instead of the oxazole-methyl substituent.
AmpC Beta-Lactamase Complex ()
- Compound : N-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine.
- Comparison :
5-Amino-3-methylisoxazole Derivatives ()
- Structural Difference: An amino group replaces the methyl substituent on the isoxazole ring.
Comparative Data Table
Key Findings
- Substituent Effects : Methyl groups on oxazole rings enhance hydrophobicity and target binding, while electronegative groups (e.g., nitro, chloro) improve affinity at the cost of toxicity.
- Scaffold Flexibility : Bifunctional oxazole derivatives (e.g., the target compound) balance rigidity and interaction diversity, whereas hybrid scaffolds (e.g., thiazole-oxadiazole) prioritize specific binding motifs.
- Therapeutic Potential: The target compound’s structure aligns with antiviral and enzyme-inhibition applications, contrasting with analogs optimized for antibacterial () or oxidative stress modulation ().
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The compound features a unique oxazole structure that contributes to its biological properties. The presence of the 5-methyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities:
- Anticancer Activity :
- Recent studies indicate that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the nanomolar range against human neuroblastoma cells (SH-SY5Y) .
- Table 1 summarizes the cytotoxicity results of similar oxazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8a | HCT-116 (Colorectal Carcinoma) | 0.025 |
| 12a | HeLa (Cervix Adenocarcinoma) | 0.030 |
- Mechanism of Action :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications of the oxazole structure influence biological activity:
- Substitution Effects :
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Q. What are the key considerations for optimizing the synthetic route of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide?
- Methodological Answer : Synthesis optimization requires selecting solvents (e.g., dimethylformamide or acetonitrile) and catalysts (e.g., sodium hydride) to enhance yield and purity. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for intermediate validation. Temperature control (e.g., 60–80°C) minimizes side reactions. For example, oxazole ring formation often employs cyclization under dehydrating conditions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) to verify substituent positions (e.g., methyl groups on oxazole rings) and High-Resolution Mass Spectrometry (HRMS) for molecular formula validation. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹). Cross-referencing with computational models (e.g., density functional theory) ensures structural accuracy .
Q. What experimental conditions affect the stability of this compound in solution?
- Methodological Answer : Stability studies should assess pH sensitivity (e.g., buffers at pH 4–9), temperature (e.g., 4°C vs. room temperature), and solvent polarity. Oxazole derivatives are prone to hydrolysis in acidic/basic conditions, so inert atmospheres (N₂/Ar) may be required. Accelerated degradation studies via HPLC can quantify decomposition products .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) model transition states and reaction pathways. For example, competing cyclization routes (oxazole vs. thiazole formation) can be distinguished using activation energy comparisons. Molecular dynamics simulations predict solvent effects on reaction selectivity. Experimental validation via isotopic labeling (e.g., ¹³C) confirms computational predictions .
Q. What strategies address spectral data contradictions (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Dynamic effects (e.g., rotational isomerism) may explain splitting anomalies. Temperature-dependent NMR experiments (e.g., –40°C to 80°C) can freeze conformational changes. X-ray crystallography provides definitive structural assignments if crystalline derivatives are obtainable .
Q. How do structural analogs inform structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Compare analogs with modified substituents (e.g., halogenated phenyl groups, methyl vs. ethyl oxazole chains). For example:
| Analog Feature | Biological Activity Trend | Source |
|---|---|---|
| 5-Methyl substitution on oxazole | Enhanced metabolic stability | |
| Dichlorophenyl vs. methoxyphenyl | Varies protein-binding affinity | |
| Bioassays (e.g., enzyme inhibition IC₅₀) quantify activity differences. Molecular docking (AutoDock Vina) identifies key binding interactions . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
